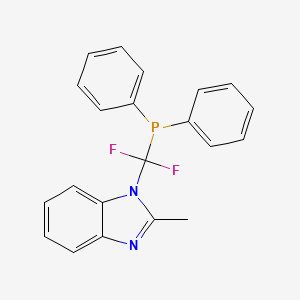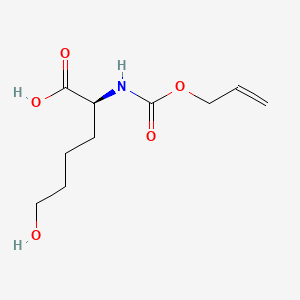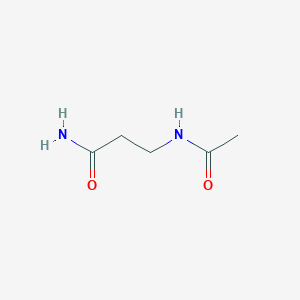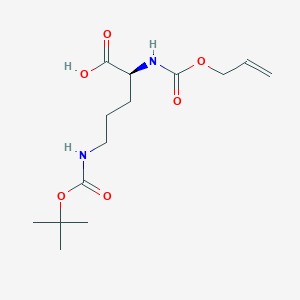
(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both allyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino groups of an amino acid precursor. The process begins with the amino acid, which undergoes a series of protection and deprotection steps to introduce the allyloxycarbonyl and tert-butoxycarbonyl groups.
Protection of the Amino Group: The amino group of the amino acid is first protected using di-tert-butyl pyrocarbonate to form the tert-butoxycarbonyl derivative.
Introduction of the Allyloxycarbonyl Group: The protected amino acid is then reacted with allyloxycarbonyl chloride under basic conditions to introduce the allyloxycarbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the efficient and controlled introduction of protecting groups, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The protecting groups can be removed under specific conditions to yield the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include the free amino acid and various substituted derivatives, depending on the reagents used.
Scientific Research Applications
(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the protecting groups help in the selective formation of peptide bonds.
Medicinal Chemistry: It is used in the development of peptide-based drugs, where the protecting groups enhance the stability and bioavailability of the peptides.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions, where the protected amino acid derivatives serve as probes or inhibitors.
Mechanism of Action
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves the selective protection and deprotection of amino groups. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the controlled formation of peptide bonds. The molecular targets include the amino groups of amino acids and peptides, and the pathways involved include the formation and cleavage of carbamate and urethane linkages.
Comparison with Similar Compounds
(S)-2-(((Allyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid can be compared with other amino acid derivatives that have different protecting groups:
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a benzyloxycarbonyl group instead of an allyloxycarbonyl group, which provides different reactivity and stability.
(S)-2-(((Fmoc)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its combination of allyloxycarbonyl and tert-butoxycarbonyl groups, which provide a balance of stability and reactivity suitable for various synthetic applications.
Properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-13(20)16-10(11(17)18)7-6-8-15-12(19)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJYHSRKKRBPX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
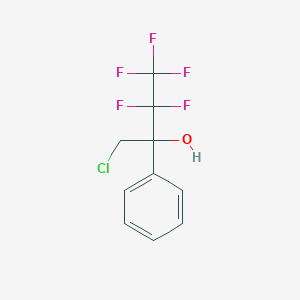

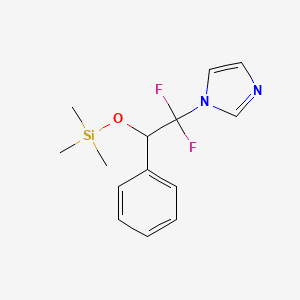
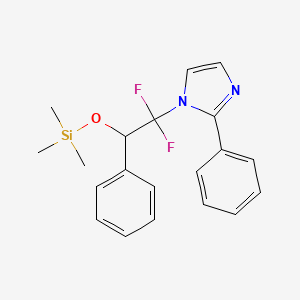
![Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-](/img/structure/B7838748.png)
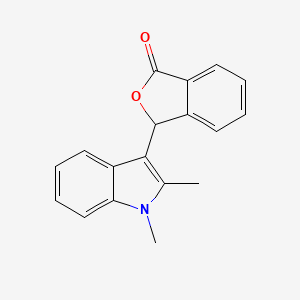
![8aH-cyclohepta[d][1,3]thiazole-2-sulfonic acid](/img/structure/B7838761.png)
![1-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B7838770.png)

